

# Masitinib Mesylate: A Targeted Kinase Inhibitor for Neuroinflammation and Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Executive Summary**

Neuroinflammation, mediated by innate immune cells of the central nervous system (CNS) such as mast cells and microglia, is a critical pathological component of various neurodegenerative diseases. **Masitinib mesylate**, an orally administered, selective tyrosine kinase inhibitor, represents a targeted therapeutic approach to modulate this neuroinflammatory cascade. By potently inhibiting key kinases—namely c-Kit, Lyn, Fyn, and Colony-Stimulating Factor 1 Receptor (CSF-1R)—masitinib controls the activation, proliferation, and survival of these crucial immune cells. This guide provides a comprehensive overview of masitinib's mechanism of action, a detailed summary of pivotal preclinical and clinical findings in Amyotrophic Lateral Sclerosis (ALS), Progressive Multiple Sclerosis (MS), and Alzheimer's Disease (AD), and the experimental methodologies underpinning these investigations.

# Introduction: The Role of Neuroinflammation in Neurodegeneration

Chronic activation of the CNS's innate immune system is a hallmark of many neurodegenerative disorders. Mast cells, strategically located on both sides of the blood-brain barrier (BBB), and microglia, the resident immune cells of the CNS, are central to the inflammatory processes that contribute to neuronal damage.[1] When activated, these cells



release a plethora of pro-inflammatory mediators, sustaining the inflammatory network, increasing BBB permeability, and directly contributing to neurotoxicity.[1]

**Masitinib mesylate** is a tyrosine kinase inhibitor developed to specifically target the activity of mast cells and microglia.[2] Its therapeutic rationale is based on modulating the neuro-immune system to attenuate chronic neuroinflammation and thereby slow or prevent the progression of neuronal damage.[2][3]

### Mechanism of Action: Multi-Targeted Kinase Inhibition

Masitinib exerts its effects by inhibiting a select group of tyrosine kinases that are critical for the function of mast cells and microglia.[4][5]

- Mast Cell Modulation (c-Kit, Lyn, Fyn Inhibition): The survival, differentiation, and degranulation of mast cells are critically dependent on the Stem Cell Factor (SCF)/c-Kit signaling pathway.[3][6] Masitinib is a potent inhibitor of c-Kit, as well as the downstream kinases Lyn and Fyn, which are essential for mast cell function.[7] By blocking these pathways, masitinib effectively controls mast cell activity and the release of inflammatory mediators.[7][8]
- Microglia Modulation (CSF-1R Inhibition): The proliferation, differentiation, and survival of microglia are regulated by the Colony-Stimulating Factor 1 (CSF-1)/CSF-1R signaling pathway.[9][10] Masitinib's inhibition of CSF-1R blocks microglia proliferation and shifts their inflammatory profile towards an anti-inflammatory phenotype.[1][11][12]
- Neuronal Pathway Modulation (Fyn Inhibition): In the context of Alzheimer's Disease, the Fyn kinase is implicated in the pathological signaling cascades of both amyloid-beta (Aβ) oligomers and hyperphosphorylated Tau protein.[1][13] Aβ oligomers can activate Fyn via the cellular prion protein (PrPC), leading to synaptic dysfunction.[13][14] Fyn also directly phosphorylates Tau, contributing to the formation of neurofibrillary tangles. Masitinib's inhibition of Fyn provides a direct mechanism to interfere with these core AD pathologies.[1]

#### **Signaling Pathway Diagrams**





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page

#### **Preclinical Evidence**

Masitinib's efficacy has been demonstrated in several relevant animal models of neurodegenerative diseases.

### **Amyotrophic Lateral Sclerosis (ALS)**

In the SOD1G93A transgenic rat model of ALS, masitinib treatment initiated after paralysis onset demonstrated significant neuroprotective effects.[1][15] It reduced microgliosis and the number of aberrant glial cells in the spinal cord, ameliorated motor neuron pathology, and significantly prolonged post-paralysis survival.[11][16]



#### **Multiple Sclerosis (MS)**

In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which mimics aspects of MS, masitinib treatment was shown to be neuroprotective.[8] It significantly reduced serum levels of neurofilament light chain (NfL), a biomarker of neuronal damage.[17][18] This was accompanied by a reduction in pro-inflammatory cytokines and a slowing of clinical symptom progression.[18][19][20]

#### **Alzheimer's Disease (AD)**

In transgenic mouse models of AD, masitinib has been shown to improve cognitive function and synaptic integrity.[3] Recent independent research in a mouse model mimicking sporadic AD further confirmed that masitinib reduces toxic brain proteins like hyperphosphorylated Tau and protects synapses.[12]

**Quantitative Preclinical Data** 

| Model                 | Compound  | Dosage              | Key Finding                       | Result                                                | Reference |  |
|-----------------------|-----------|---------------------|-----------------------------------|-------------------------------------------------------|-----------|--|
| SOD1G93A<br>Rat (ALS) | Masitinib | 30 mg/kg/day        | Post-<br>Paralysis<br>Survival    | 40% increase in survival vs. vehicle                  | [11]      |  |
| SOD1G93A<br>Rat (ALS) | Masitinib | 30 mg/kg/day        | Motor Neuron<br>Loss              | 40% loss with masitinib vs. 60% with vehicle          | [16]      |  |
| EAE Mouse<br>(MS)     | Masitinib | 50 mg/kg/day        | Serum NfL<br>Reduction<br>(Day 8) | 43% reduction vs. EAE control                         | [17][18]  |  |
| EAE Mouse<br>(MS)     | Masitinib | 100<br>mg/kg/day    | Serum NfL<br>Reduction<br>(Day 8) | 60% reduction vs. EAE control                         | [17][18]  |  |
| EAE Mouse<br>(MS)     | Masitinib | 50-100<br>mg/kg/day | Pro-<br>inflammatory<br>Cytokines | Significant<br>reduction in<br>IFN-γ, TNF-α,<br>IL-1β | [8]       |  |



#### **Clinical Development and Efficacy**

Masitinib has undergone extensive clinical investigation in several neurodegenerative diseases, demonstrating promising results in Phase 2 and 3 trials.

#### **Amyotrophic Lateral Sclerosis (ALS)**

The Phase 2b/3 study AB10015 (NCT02588677) evaluated masitinib as an add-on to riluzole. [21][22] In the primary analysis population of "normal progressors," masitinib at 4.5 mg/kg/day significantly slowed the rate of functional decline as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) over 48 weeks.[17][23] A long-term survival analysis revealed that in patients with mild or moderate disease severity at baseline, masitinib prolonged median survival by 25 months compared to placebo.[4][17]

### **Progressive Multiple Sclerosis (MS)**

The Phase 2b/3 study AB07002 (NCT01433497) assessed masitinib in patients with primary progressive MS (PPMS) and non-active secondary progressive MS (nSPMS).[11][24] The trial met its primary endpoint, showing that masitinib at 4.5 mg/kg/day significantly reduced disability progression, as measured by the Expanded Disability Status Scale (EDSS), compared to placebo over 96 weeks.[13][25]

#### **Alzheimer's Disease (AD)**

A Phase 2 trial (AB04024) in patients with mild-to-moderate AD showed that masitinib as an adjunct therapy significantly reduced cognitive decline compared to placebo, measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).[7][26] The subsequent Phase 2b/3 study (AB09004) confirmed these findings, demonstrating that masitinib at 4.5 mg/kg/day had a significant positive effect on both the ADAS-Cog and the Alzheimer's Disease Cooperative Study Activities of Daily Living (ADCS-ADL) scores.[27][28]

#### **Quantitative Clinical Trial Data**



| Indicati<br>on     | Trial ID                | Treatme<br>nt Arm           | N   | Primary<br>Endpoin<br>t                           | Result<br>(vs.<br>Placebo<br>)                         | p-value | Referen<br>ce |
|--------------------|-------------------------|-----------------------------|-----|---------------------------------------------------|--------------------------------------------------------|---------|---------------|
| ALS                | AB10015                 | Masitinib<br>4.5<br>mg/kg/d | 99  | ΔALSFR<br>S-R at<br>Wk 48                         | 27%<br>slowing<br>of<br>deteriorat<br>ion              | 0.016   | [23]          |
| ALS                | AB10015<br>(Survival)   | Masitinib<br>4.5<br>mg/kg/d | 45  | Median<br>Overall<br>Survival                     | 25-month<br>increase<br>(69 vs 44<br>mo)               | 0.037   | [4]           |
| Progressi<br>ve MS | AB07002                 | Masitinib<br>4.5<br>mg/kg/d | 199 | Overall<br>EDSS<br>Change                         | -0.097<br>(Masitinib<br>: 0.001,<br>Placebo:<br>0.098) | 0.0256  | [11][25]      |
| Alzheime<br>r's    | AB04024<br>(Phase<br>2) | Masitinib                   | 26  | ADAS-<br>Cog<br>Respond<br>er Rate<br>(Wk 24)     | 6% vs<br>50%                                           | 0.046   | [7]           |
| Alzheime<br>r's    | AB04024<br>(Phase<br>2) | Masitinib                   | 26  | Mean<br>ΔADAS-<br>Cog from<br>Baseline<br>(Wk 24) | -7.6<br>treatment<br>effect                            | 0.030   | [7][26]       |
| Alzheime<br>r's    | AB09004<br>(Phase<br>3) | Masitinib<br>4.5<br>mg/kg/d | 182 | Mean<br>ΔADAS-<br>Cog from<br>Baseline<br>(Wk 24) | Significa<br>nt<br>improve<br>ment                     | 0.0003  | [28]          |







|                 |         |           |     | Mean     | Cignifica                          |        |      |
|-----------------|---------|-----------|-----|----------|------------------------------------|--------|------|
| Alzheime<br>r's | AB09004 | Masitinib | 182 | ΔADCS-   | Significa<br>nt<br>improve<br>ment | 0.0381 | [28] |
|                 | (Phase  | 4.5       |     | ADL from |                                    |        |      |
|                 | 3)      | mg/kg/d   |     | Baseline |                                    |        |      |
|                 |         |           |     | (Wk 24)  |                                    |        |      |

## **Experimental Protocols and Methodologies Preclinical Model: EAE in Mice**





Click to download full resolution via product page

Model: Experimental Autoimmune Encephalomyelitis (EAE).[8]



- Animals: Female C57BL/6 mice, 9-12 weeks old.[5][8]
- Induction Protocol: Active immunization was performed using a MOG 35-55 peptide/CFA emulsion, administered subcutaneously at two sites (0.1 ml/site). Pertussis toxin (PTX) was administered intraperitoneally 2 hours and 24 hours after the emulsion.[5][8]
- Treatment: Fourteen days post-induction, mice with established EAE symptoms were randomized. Masitinib (50 mg/kg/day or 100 mg/kg/day) or a vehicle control was administered via oral gavage daily for 15 days.[8]
- Assessments: Blood samples were collected on days 1, 8, and 15. Key endpoints included serum NfL concentration and quantification of pro-inflammatory cytokines (e.g., IFN-y, TNFα, IL-1β) at day 15.[8]

#### **Preclinical Model: SOD1G93A Rats**

- Model: SOD1G93A transgenic rat model of inherited ALS.[16]
- Animals: Male hemizygous NTac:SD-TgN(SOD1G93A)L26H rats.[16]
- Treatment: Masitinib (30 mg/kg/day) or vehicle (water) was administered daily via oral gavage. Treatment was initiated after the onset of paralysis in one limb.[2][16]
- Assessments: Animals were monitored daily for motor activity and survival. Post-mortem analysis of the spinal cord was conducted to quantify microgliosis (lba1+ cells), aberrant glial cells, and motor neuron survival (ChAT+ cells) in the ventral horn.[11][16]

### Clinical Trial: AB07002 in Progressive MS (NCT01433497)

- Design: A randomized, double-blind, 2 parallel-group, placebo-controlled Phase 3 trial conducted at 116 centers in 20 countries.[11][25]
- Participants: 611 patients aged 18-75 with Primary Progressive MS (PPMS) or non-active Secondary Progressive MS (nSPMS) (no relapse for ≥2 years), and a baseline Expanded Disability Status Scale (EDSS) score of 2.0–6.0.[11]



- Intervention: Patients were randomized (2:1) to receive masitinib 4.5 mg/kg/day or an equivalent placebo, administered orally twice daily for 96 weeks.[11][29]
- Primary Endpoint: The primary endpoint was the overall change in EDSS from baseline, analyzed using repeated measures from week 12 to week 96. Positive values indicated clinical deterioration.[11]

#### **Safety and Tolerability**

Across clinical trials, masitinib's safety profile has been characterized as consistent and manageable.[11] A meta-analysis of five randomized controlled trials in neurodegenerative diseases found that masitinib was associated with a higher incidence of adverse events compared to placebo.[30] The most frequently reported adverse events include diarrhea, nausea, rash, and hematologic events.[11] These events were typically mild to moderate in severity.[28] Dose-dependent safety effects have been noted, suggesting that careful dose selection is important.[30]

#### **Conclusion and Future Directions**

**Masitinib mesylate** presents a compelling, mechanistically distinct approach to treating neurodegenerative diseases by targeting the foundational processes of neuroinflammation. Its dual action on mast cells and microglia through the selective inhibition of c-Kit, CSF-1R, Lyn, and Fyn addresses key pathological drivers in ALS, progressive MS, and Alzheimer's disease. The consistent and significant positive results from both preclinical models and large-scale, placebo-controlled clinical trials underscore its potential as a disease-modifying therapy.

Future research will focus on confirming these findings in ongoing and planned Phase 3 studies, further elucidating the downstream effects of masitinib on neuronal health, and exploring its potential across a broader range of neuroinflammatory conditions. The data accumulated to date provide a strong rationale for masitinib's continued development as a novel therapeutic agent for patients with debilitating neurodegenerative disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Fyn Kinase in Alzheimer's Disease: Unraveling Molecular Mechanisms and Therapeutic Implications PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting c-kit in the therapy of mast cell disorders: current update PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The c-kit receptor, stem cell factor, and mast cells. What each is teaching us about the others PMC [pmc.ncbi.nlm.nih.gov]
- 7. Masitinib as an adjunct therapy for mild-to-moderate Alzheimer's disease: a randomised, placebo-controlled phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitor, masitinib, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 10. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Masitinib in Progressive Forms of Multiple Sclerosis: A Randomized, Phase 3, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Targeting Fyn Kinase in Alzheimer's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amyloid-β induced signaling by cellular prion protein and Fyn kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neals.org [neals.org]
- 16. Post-paralysis tyrosine kinase inhibition with masitinib abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alsnewstoday.com [alsnewstoday.com]
- 18. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]







- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 22. neurology.org [neurology.org]
- 23. neurologylive.com [neurologylive.com]
- 24. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 25. neurology.org [neurology.org]
- 26. researchgate.net [researchgate.net]
- 27. AB Science announces positive results from Phase II/III of Masitinib in Alzheimer's disease | Alzheimer Europe [alzheimer-europe.org]
- 28. AB Science announces that Phase 2B/3 study evaluating oral [globenewswire.com]
- 29. EudraCT Number 2010-021219-17 Clinical trial results EU Clinical Trials Register [clinicaltrialsregister.eu]
- 30. Mast cell Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Masitinib Mesylate: A Targeted Kinase Inhibitor for Neuroinflammation and Neurodegeneration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676213#masitinib-mesylate-s-role-in-neuroinflammation-and-neurodegeneration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com